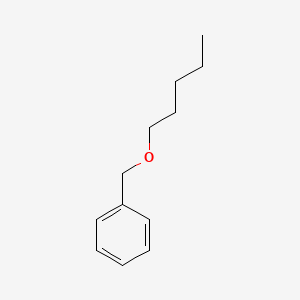

Benzyl pentyl ether

Description

BenchChem offers high-quality Benzyl pentyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl pentyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6382-14-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

pentoxymethylbenzene |

InChI |

InChI=1S/C12H18O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |

InChI Key |

RSDLTJVQMXAXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Benzyl Pentyl Ether via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzyl pentyl ether, a valuable chemical intermediate, utilizing the Williamson ether synthesis. This classic yet robust method remains one of the most straightforward and widely used techniques for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1] The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) reaction, offering a reliable pathway for the formation of the ether linkage.

Reaction Principle and Mechanism

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[1][2] For the synthesis of benzyl pentyl ether, the optimal approach involves the reaction of sodium pentoxide with benzyl bromide. This pathway is preferred over the alternative (sodium benzoxide and pentyl bromide) because benzyl bromide is a primary halide, which is ideal for the SN2 mechanism and minimizes the potential for competing elimination (E2) reactions that can occur with secondary or tertiary halides.[1][3][4]

The synthesis is a two-step process:

-

Deprotonation: 1-Pentanol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal, to form the sodium pentoxide nucleophile.[5]

-

Nucleophilic Substitution (SN2): The resulting pentoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, yielding benzyl pentyl ether and sodium bromide as a byproduct.[1][3]

The mechanism is visualized in the diagram below.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of benzyl pentyl ether. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

1-Pentanol (reagent grade)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Benzyl bromide (reagent grade)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Preparation of Sodium Pentoxide: a. Set up a dry three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. b. Under a positive pressure of inert gas, add sodium hydride (1.0 eq) to the flask. c. Add anhydrous THF via cannula to the flask, and begin stirring to create a slurry. d. Cool the flask in an ice bath (0 °C). e. Slowly add 1-pentanol (1.0 eq) dissolved in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes. Hydrogen gas will evolve. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Synthesis of Benzyl Pentyl Ether: a. Cool the sodium pentoxide solution back to 0 °C in an ice bath. b. Add benzyl bromide (1.0 eq) dissolved in anhydrous THF dropwise via the dropping funnel over 30 minutes. c. Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF). d. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: a. Purify the crude oil by flash column chromatography on silica gel.[6][7] b. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes), to isolate the pure benzyl pentyl ether.[6] c. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

-

Characterization: a. Obtain the final yield of the pure, colorless oil. b. Characterize the product using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and FT-IR, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of benzyl ethers via the Williamson method, based on analogous procedures reported in the literature.[7][8]

| Parameter | Value / Range | Notes |

| Reactant Molar Ratio | 1.0 : 1.0 : 1.0 | (1-Pentanol : NaH : Benzyl Bromide) |

| Solvent | Anhydrous THF or DMF | Aprotic polar solvents are preferred to minimize side reactions.[9] |

| Reaction Temperature | 60 - 70 °C (Reflux in THF) | Ensures a sufficient rate of reaction. |

| Reaction Time | 4 - 24 hours | Varies based on substrate and solvent. Monitor by TLC.[8] |

| Typical Yield | 85 - 95% | Yields are generally high for primary halides and alkoxides.[7] |

Experimental Workflow Visualization

The logical flow of the experimental protocol, from reagent preparation to final product characterization, is depicted below.

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere and away from moisture.

-

Benzyl Bromide: A lachrymator and corrosive. It should be handled with extreme care in a fume hood.

-

Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Anhydrous THF can form explosive peroxides over time. Use freshly distilled or inhibitor-free solvent.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl Pentyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl pentyl ether, also known as 1-(benzyloxy)pentane, is an organic compound with the chemical formula C₁₂H₁₈O. It belongs to the ether class of compounds, characterized by an oxygen atom connected to a benzyl group and a pentyl group. While specific extensive research on benzyl pentyl ether is limited, its structural motifs are present in various biologically active molecules and it serves as a valuable case study for understanding the properties and reactivity of simple benzyl ethers. This technical guide provides a comprehensive overview of the known physical and chemical properties of benzyl pentyl ether, drawing on available data and analogous compounds to offer a complete profile for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of benzyl pentyl ether are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Registry Number | 6382-14-5 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 116-117 °C at 17 Torr | |

| Density | 0.914 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. | [3] |

| Refractive Index | Not available | |

| Melting Point | Not available |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the oxygen and the aromatic ring, and the protons of the pentyl group.

-

Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic protons (-OCH₂-Ph): A singlet around δ 4.5 ppm.

-

Methylene protons of pentyl group (-OCH₂-CH₂-): A triplet around δ 3.4 ppm.

-

Other pentyl protons: Multiplets in the upfield region (δ 0.9-1.6 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the carbons of the benzyl and pentyl groups.

-

Aromatic carbons: Signals between δ 127-138 ppm.

-

Benzylic carbon (-OCH₂-Ph): A signal around δ 70 ppm.

-

Methylene carbon of pentyl group (-OCH₂-CH₂-): A signal around δ 70 ppm.

-

Other pentyl carbons: Signals in the upfield region (δ 14-32 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of benzyl pentyl ether is expected to exhibit characteristic absorption bands for the C-O-C ether linkage and the aromatic ring.

-

C-O-C stretch: A strong, characteristic band in the region of 1050-1150 cm⁻¹.[7][8][9][10]

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted): The mass spectrum would likely show a molecular ion peak at m/z = 178. Key fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[5][6] The most prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.

Chemical Properties and Reactivity

Benzyl pentyl ether exhibits reactivity typical of benzyl ethers. The benzyl group can be cleaved under various conditions, which is a key reaction in its role as a protecting group in organic synthesis.[11][12][13]

Cleavage of the Benzyl Group:

-

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding.

-

Acidic Cleavage: Strong acids can cleave the ether bond, though this method is less common and can be harsh on other functional groups.

-

Oxidative Cleavage: Certain oxidizing agents can also effect the cleavage of benzyl ethers.

Stability: Benzyl ethers are generally stable to a wide range of reaction conditions, including basic and mildly acidic environments, making them effective protecting groups for alcohols.[14][15]

Experimental Protocols

While a specific detailed protocol for benzyl pentyl ether is not available, the Williamson ether synthesis is the most common and general method for its preparation.[16][17][18][19]

Synthesis via Williamson Ether Synthesis:

This synthesis involves the reaction of sodium pentoxide with benzyl chloride or benzyl bromide.

-

Materials: Pentan-1-ol, sodium hydride (or another strong base), benzyl chloride (or benzyl bromide), and a suitable aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

Pentan-1-ol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride is added portion-wise at 0 °C to deprotonate the alcohol, forming sodium pentoxide.

-

Benzyl chloride (or bromide) is then added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification:

The crude benzyl pentyl ether can be purified by standard laboratory techniques.

-

Distillation: Given its liquid nature and boiling point, vacuum distillation is a suitable method for purification.

-

Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is an effective method.[20][21][22] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be appropriate.

Caption: Williamson Ether Synthesis of Benzyl Pentyl Ether.

Biological Activity and Drug Development Relevance

There is currently no specific information available in the scientific literature regarding the biological activity, pharmacological properties, or toxicological profile of benzyl pentyl ether. However, the benzyl ether moiety is a common structural feature in a variety of biologically active compounds and is frequently used as a protecting group in the synthesis of complex drug molecules.[22][23][24][25][26][27][28][29][30][31][32][33]

-

As a Structural Motif: Substituted benzyl ethers have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.[23][24]

-

As a Protecting Group: The stability of the benzyl ether group under many reaction conditions and its selective removal make it an invaluable tool in the multi-step synthesis of pharmaceuticals.[11][16] Its use allows for the modification of other parts of a molecule without affecting a hydroxyl group that has been protected as a benzyl ether.

Given the lack of direct data, any potential biological effects of benzyl pentyl ether would need to be determined through dedicated screening and toxicological studies. General toxicological information on simple ethers and benzyl compounds suggests that it would likely have low to moderate toxicity.[3][28][30][32]

Caption: General workflow for evaluating a compound in drug development.

Conclusion

Benzyl pentyl ether is a simple ether with well-defined, albeit not extensively studied, physical and chemical properties. Its synthesis is straightforward using established methods like the Williamson ether synthesis. While specific experimental spectral data is lacking, its characteristics can be reliably predicted based on analogous compounds. The primary relevance of benzyl pentyl ether to researchers and drug development professionals currently lies in its utility as a model compound for understanding the behavior of benzyl ethers and as a potential synthetic intermediate. Future research would be necessary to elucidate any intrinsic biological activity or specific applications in pharmacology or materials science.

References

- 1. PubChemLite - Benzyl pentyl ether (C12H18O) [pubchemlite.lcsb.uni.lu]

- 2. benzyl pentyl ether | 6382-14-5 [chemicalbook.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Benzyl isopentyl ether [webbook.nist.gov]

- 5. Benzyl isopentyl ether [webbook.nist.gov]

- 6. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR spectrum: Ethers [quimicaorganica.org]

- 11. Benzyl isopentyl ether [webbook.nist.gov]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 19. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. BENZYL BUTYL ETHER(588-67-0) 13C NMR spectrum [chemicalbook.com]

- 22. Fluparoxan - Wikipedia [en.wikipedia.org]

- 23. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]

- 27. Khan Academy [khanacademy.org]

- 28. iupr.ru [iupr.ru]

- 29. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]

- 30. Toxicity of benzyl benzoate as a food additive and pharmaceutical agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. medlabgear.com [medlabgear.com]

- 32. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 33. BENZYL 6-BROMOHEXYL ETHER(54247-27-7) 13C NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Benzyl Pentyl Ether: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of benzyl pentyl ether, including its chemical identity, synthesis, physicochemical properties, and potential applications in research and development.

Chemical Identity and Molecular Structure

Benzyl pentyl ether, also known as [(pentyloxy)methyl]benzene or amyl benzyl ether, is an organic compound classified as an ether.[1][2] It consists of a benzyl group attached to a pentyl group through an oxygen atom.

CAS Number: 6382-14-5[2]

Molecular Formula: C₁₂H₁₈O[3]

Molecular Weight: 178.27 g/mol

Molecular Structure:

Caption: Molecular structure of benzyl pentyl ether.

Physicochemical Properties

A summary of the known physical and chemical properties of benzyl pentyl ether is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 178.27 g/mol | [3] |

| Boiling Point | 116-117 °C at 17 Torr | [2] |

| Density | 0.9142 g/cm³ at 20 °C | [2] |

| SMILES | CCCCCOCc1ccccc1 | [2] |

| InChI | InChI=1S/C12H18O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | [2] |

Synthesis of Benzyl Pentyl Ether

The most common laboratory method for the synthesis of benzyl pentyl ether is the Williamson ether synthesis.[4][5] This method involves the reaction of an alkoxide with a primary alkyl halide.[6][7]

This protocol describes a representative procedure for the synthesis of benzyl pentyl ether.

Reaction Scheme:

Caption: Williamson ether synthesis of benzyl pentyl ether.

Materials:

-

Pentan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[5]

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add pentan-1-ol (1.0 equivalent) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Cool the resulting sodium pentoxide solution back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The crude benzyl pentyl ether can be purified by vacuum distillation or silica gel column chromatography. For column chromatography, a non-polar eluent system such as a mixture of hexanes and ethyl acetate is typically used.[8]

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for benzyl pentyl ether based on typical values for similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | * Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm (5H).[9] * Benzylic protons (-CH₂-Ph): Singlet around δ 4.5 ppm (2H).[9] * Methylene protons adjacent to oxygen (-O-CH₂-): Triplet around δ 3.4-3.5 ppm (2H). * Alkyl chain methylene protons: Multiplets between δ 1.3-1.6 ppm (6H). * Terminal methyl protons (-CH₃): Triplet around δ 0.9 ppm (3H). |

| ¹³C NMR | * Aromatic carbons: Signals in the range of δ 127-138 ppm.[10] * Benzylic carbon (-CH₂-Ph): Signal around δ 70-73 ppm. * Methylene carbon adjacent to oxygen (-O-CH₂-): Signal around δ 68-72 ppm.[10] * Alkyl chain carbons: Signals in the range of δ 14-32 ppm.[11] |

| Infrared (IR) | * C-O-C stretch: Strong absorption in the range of 1050-1150 cm⁻¹.[12] * =C-H stretch (aromatic): Absorptions in the range of 3000-3100 cm⁻¹.[13] * C-H stretch (aliphatic): Absorptions in the range of 2850-2960 cm⁻¹. * C=C stretch (aromatic): Absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[13] |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): Peak at m/z = 178. * Major Fragmentation Pathways: * α-cleavage at the C-C bond next to the oxygen.[14] * Cleavage of the benzyl group to give a prominent peak at m/z = 91 (tropylium ion).[15] * Loss of the pentyl group. |

Applications in Research and Drug Development

Benzyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis due to their stability under a wide range of reaction conditions and their selective removal.[4][16]

Caption: Workflow for the use of a benzyl ether as a protecting group.

The benzyl group can be removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is orthogonal to many other protecting groups.[17]

While specific biological studies on benzyl pentyl ether are not widely reported, the broader class of benzyl ethers has shown diverse biological activities. For instance, certain benzyl ether derivatives have been investigated as S1P₁ receptor agonists for potential immunosuppressive applications and as inhibitors of bacterial phenylalanyl-tRNA synthetase.[18][19] Additionally, some simple benzyl alcohols and benzaldehydes have demonstrated antiproliferative effects in cancer cell lines.[20] These findings suggest that benzyl pentyl ether could be a candidate for biological screening in various therapeutic areas.

Safety and Handling

Benzyl ethers should be handled in a well-ventilated area or a chemical fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This document is intended for informational purposes for qualified scientific professionals and does not constitute a warranty of the accuracy or completeness of the information. Users should conduct their own research and follow all applicable safety guidelines.

References

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. PubChemLite - Benzyl pentyl ether (C12H18O) [pubchemlite.lcsb.uni.lu]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemconnections.org [chemconnections.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Protecting group - Wikipedia [en.wikipedia.org]

- 18. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Data of Benzyl Pentyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl pentyl ether (C₁₂H₁₈O). Due to the limited availability of direct experimental spectra for benzyl pentyl ether, this document presents a combination of experimental data for a closely related isomer, benzyl isopentyl ether, and predicted nuclear magnetic resonance (NMR) data for benzyl pentyl ether. This information is intended to serve as a valuable resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzyl pentyl ether and its isomer, benzyl isopentyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data for Benzyl Pentyl Ether

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | Multiplet | 5H | Phenyl-H |

| ~4.50 | Singlet | 2H | -O-CH₂-Ph |

| ~3.45 | Triplet | 2H | -O-CH₂-(CH₂)₃CH₃ |

| ~1.60 | Quintet | 2H | -O-CH₂-CH₂-(CH₂)₂CH₃ |

| ~1.35 | Sextet | 2H | -O-(CH₂)₂-CH₂-CH₂CH₃ |

| ~0.90 | Triplet | 3H | -O-(CH₂)₄-CH₃ |

Table 2: Predicted ¹³C NMR Data for Benzyl Pentyl Ether

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Phenyl C (quaternary) |

| ~128.4 | Phenyl C-H |

| ~127.7 | Phenyl C-H |

| ~127.5 | Phenyl C-H |

| ~73.0 | -O-CH₂-Ph |

| ~70.5 | -O-CH₂-(CH₂)₃CH₃ |

| ~29.5 | -O-CH₂-CH₂-(CH₂)₂CH₃ |

| ~28.4 | -O-(CH₂)₂-CH₂-CH₂CH₃ |

| ~22.6 | -O-(CH₂)₃-CH₂-CH₃ |

| ~14.1 | -O-(CH₂)₄-CH₃ |

Note: The predicted NMR data is based on established chemical shift values for similar functional groups.[1]

Infrared (IR) Spectroscopy

The following data is for the isomer, benzyl isopentyl ether , and is expected to be very similar to that of benzyl pentyl ether.

Table 3: Characteristic IR Absorptions for Benzyl Isopentyl Ether [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3088, 3065, 3031 | Weak | Aromatic C-H stretch |

| 2956, 2871 | Strong | Aliphatic C-H stretch |

| 1496, 1454 | Medium | Aromatic C=C stretch |

| 1100 | Strong | C-O-C stretch |

| 738, 698 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The following data includes predicted values for benzyl pentyl ether and experimental data for its isomer, benzyl isopentyl ether .

Table 4: Mass Spectrometry Data

| m/z | Predicted Relative Intensity (Benzyl Pentyl Ether) | Experimental Relative Intensity (Benzyl Isopentyl Ether) | Assignment |

| 178 | Moderate | Moderate | [M]⁺ (Molecular Ion) |

| 107 | Moderate | Low | [C₇H₇O]⁺ |

| 91 | High | High | [C₇H₇]⁺ (Tropylium ion) |

| 71 | Low | High | [C₅H₁₁]⁺ |

| 43 | Low | Moderate | [C₃H₇]⁺ |

Predicted data for benzyl pentyl ether from PubChemLite. Experimental data for benzyl isopentyl ether from NIST WebBook.[2][3] A common fragmentation pattern for ethers involves cleavage alpha to the oxygen atom.[4][5]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher concentration of the sample may be needed, and the acquisition time is generally longer.

Infrared (IR) Spectroscopy

For a liquid sample like benzyl pentyl ether, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

References

Solubility of Benzyl Pentyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl pentyl ether in a range of common organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document focuses on qualitative solubility predictions, detailed experimental protocols for determining solubility, and the underlying principles governing the solubility of ethers.

Introduction to Benzyl Pentyl Ether

Benzyl pentyl ether (also known as amyl benzyl ether) is an organic compound with the chemical formula C₁₂H₁₈O. It consists of a benzyl group and a pentyl group linked by an ether oxygen. This structure imparts a significant nonpolar character to the molecule, which is a key determinant of its solubility. Understanding the solubility of benzyl pentyl ether is crucial for its application in organic synthesis, as a reaction solvent, and in the formulation of various products.

Predicted Solubility Profile

Based on the principle of "like dissolves like," benzyl pentyl ether is expected to be readily soluble in nonpolar and moderately polar aprotic solvents.[1][2][3] Its solubility is predicted to be lower in highly polar and protic solvents. The following table summarizes the predicted qualitative solubility at ambient temperature (approximately 20-25°C).

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Sparingly Soluble | The high polarity of methanol may limit the dissolution of the largely nonpolar benzyl pentyl ether. |

| Ethanol | Soluble | Ethanol is less polar than methanol, and its ethyl group contributes to a more favorable interaction with the solute. | |

| Ethers | Diethyl Ether | Very Soluble | As an ether itself, benzyl pentyl ether is expected to be highly miscible in the nonpolar, aprotic environment of diethyl ether.[1] |

| Tetrahydrofuran (THF) | Very Soluble | THF is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to readily dissolve benzyl pentyl ether. | |

| Halogenated Solvents | Dichloromethane (DCM) | Very Soluble | DCM is an effective solvent for a broad spectrum of organic compounds and is anticipated to be an excellent solvent for benzyl pentyl ether. |

| Chloroform | Very Soluble | Similar to DCM, chloroform is a common and effective solvent for nonpolar and moderately polar organic compounds. | |

| Aromatic Hydrocarbons | Toluene | Very Soluble | The presence of the benzyl group in benzyl pentyl ether suggests favorable π-π stacking interactions with aromatic solvents like toluene. |

| Benzene | Very Soluble | Similar to toluene, benzene is an excellent solvent for aromatic compounds.[2] | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.[2] |

| Alkanes | Hexane | Soluble | The pentyl group of benzyl pentyl ether is a nonpolar alkyl chain, which should promote solubility in nonpolar alkane solvents like hexane. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of DMSO is likely to make it a poor solvent for the nonpolar benzyl pentyl ether. |

| N,N-Dimethylformamide (DMF) | Sparingly Soluble | Similar to DMSO, the high polarity of DMF is expected to result in low solubility for benzyl pentyl ether. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols can be employed.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Methodology:

-

To a small test tube, add approximately 1 mL of the chosen organic solvent.

-

Add a small, measured amount of benzyl pentyl ether (e.g., 0.1 mL) to the solvent.

-

Vigorously shake the test tube for 30-60 seconds.

-

Allow the mixture to stand and observe for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

If the solute dissolves completely, it is considered soluble. If not, it is classified as sparingly soluble or insoluble.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a substance in a solvent.[4]

Methodology:

-

Prepare a series of vials with a fixed, known volume of the desired organic solvent.

-

Add an excess amount of benzyl pentyl ether to each vial to create a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess undissolved benzyl pentyl ether has separated (either by settling or creaming).

-

Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved layer.

-

Determine the concentration of benzyl pentyl ether in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Conclusion

While specific quantitative solubility data for benzyl pentyl ether remains scarce in public literature, a strong qualitative understanding of its solubility can be inferred from its molecular structure. It is anticipated to be highly soluble in a wide array of common nonpolar and moderately polar aprotic organic solvents. For applications demanding precise solubility measurements, the detailed experimental protocols provided in this guide offer a robust framework for obtaining reliable quantitative data. This information is essential for the effective use of benzyl pentyl ether in research, development, and commercial applications.

References

Benzyl Pentyl Ether: A Comprehensive Technical Guide for Use as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Benzyl ethers are a cornerstone of hydroxyl group protection due to their robustness and versatile cleavage methods. This technical guide provides an in-depth examination of benzyl pentyl ether as a specific and valuable protecting group. This document details its synthesis, stability, and deprotection, supported by structured data, explicit experimental protocols, and logical diagrams to facilitate its application in research and development.

Introduction to Benzyl Pentyl Ether as a Protecting Group

The benzyl group (Bn) is a widely employed protecting group for alcohols owing to its stability across a broad range of reaction conditions, including acidic and basic media, as well as its susceptibility to removal under specific, mild conditions.[1][2][3] The benzyl pentyl ether combines the protective features of the benzyl group with the lipophilicity of a pentyl chain, which can influence solubility and reactivity in certain contexts.

The primary method for the introduction of the benzyl pentyl ether protecting group is the Williamson ether synthesis, a reliable S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[4][5][6] Deprotection is most commonly achieved through catalytic hydrogenolysis, a mild reductive cleavage that yields the deprotected alcohol and toluene as a byproduct.[7][8] This orthogonality allows for the selective removal of the benzyl pentyl ether in the presence of other protecting groups that are sensitive to acidic or basic conditions.[1]

Physicochemical Properties of Benzyl Pentyl Ether

A summary of the key physical and chemical properties of benzyl pentyl ether is presented in Table 1. Understanding these properties is crucial for its application in synthetic workflows, particularly for predicting its behavior during reactions and purification processes.

Table 1: Physicochemical Properties of Benzyl Pentyl Ether

| Property | Value | Reference(s) |

| CAS Registry Number | 6382-14-5 | [9] |

| Molecular Formula | C₁₂H₁₈O | [10] |

| Molecular Weight | 178.27 g/mol | [10] |

| Boiling Point | 116-117 °C @ 17 Torr | |

| Density | 0.9142 g/cm³ @ 20 °C | |

| Refractive Index | 1.485 | |

| Melting Point | -61 °C | |

| SMILES | CCCCCOCc1ccccc1 | [10] |

| InChIKey | RSDLTJVQMXAXCA-UHFFFAOYSA-N | [10] |

Experimental Protocols

The following sections provide detailed experimental procedures for the protection of a primary alcohol as a benzyl pentyl ether and its subsequent deprotection.

Protection of 1-Pentanol as Benzyl Pentyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of benzyl pentyl ether from 1-pentanol and benzyl bromide.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 8. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 9. benzyl pentyl ether | 6382-14-5 [chemicalbook.com]

- 10. PubChemLite - Benzyl pentyl ether (C12H18O) [pubchemlite.lcsb.uni.lu]

Reactivity and Stability of Benzyl Pentyl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of benzyl pentyl ether under both acidic and basic conditions. Benzyl ethers are a common structural motif in pharmaceuticals and other complex organic molecules, often employed as a protective group for hydroxyl functionalities due to their general robustness. Understanding their stability profile is critical for drug development, formulation, and manufacturing to ensure product quality, safety, and efficacy. This document details the mechanistic pathways of degradation, summarizes expected stability data, provides detailed experimental protocols for stability assessment, and includes visual representations of key chemical transformations and workflows.

Introduction

Benzyl pentyl ether, a representative alkyl benzyl ether, exhibits distinct stability characteristics in the presence of acids and bases. Generally, the ether linkage is highly resistant to cleavage under basic and mild acidic conditions. However, strong acidic environments can facilitate the cleavage of the carbon-oxygen bond. This guide will explore the underlying chemical principles governing these phenomena, offering a detailed perspective for professionals in the pharmaceutical and chemical sciences.

Stability Profile of Benzyl Pentyl Ether

The stability of benzyl pentyl ether is critically dependent on the pH of its environment. While it demonstrates significant stability under neutral and basic conditions, its lability increases substantially in the presence of strong acids.

Stability Under Basic Conditions

Benzyl pentyl ether is generally considered stable under a wide range of basic conditions. The ether linkage is not susceptible to nucleophilic attack by common bases such as alkali metal hydroxides (e.g., NaOH, KOH) or amines at ambient and moderately elevated temperatures. This stability is attributed to the poor leaving group nature of the alkoxide (pentoxide) and benzyloxide ions.

Reactivity Under Acidic Conditions

Under strongly acidic conditions, benzyl pentyl ether undergoes cleavage. The reaction is acid-catalyzed and proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Due to the ability of the benzyl group to stabilize a positive charge through resonance, the cleavage of the benzyl-oxygen bond is favored and typically proceeds through an SN1 mechanism.[1][2] The pentyl-oxygen bond is less likely to cleave via an SN1 pathway due to the instability of a primary pentyl carbocation.

The primary products of acid-catalyzed hydrolysis are benzyl alcohol and 1-pentanol. In the presence of strong nucleophilic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the initially formed alcohols can be further converted to the corresponding benzyl and pentyl halides.[3]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of benzyl pentyl ether is not extensively available in the public domain, the following table summarizes the expected stability based on the known reactivity of benzyl ethers and related compounds. The degradation is anticipated to follow pseudo-first-order kinetics under constant pH and temperature.

| Condition | Reagent/Stress | Temperature | Expected Rate of Degradation | Primary Degradation Products |

| Acidic | 0.1 M HCl | 60 °C | Slow to Moderate | Benzyl alcohol, 1-Pentanol |

| 1 M HCl | 80 °C | Moderate to Fast | Benzyl alcohol, 1-Pentanol | |

| 0.1 M HBr | 60 °C | Fast | Benzyl alcohol, 1-Pentanol, Benzyl bromide, 1-Bromopentane | |

| Basic | 0.1 M NaOH | 80 °C | Negligible | None expected |

| 1 M NaOH | 100 °C | Very Slow | None expected | |

| Oxidative | 3% H₂O₂ | Room Temp | Slow | Benzaldehyde, Benzoic acid, 1-Pentanol |

| Photolytic | UV/Vis Light | Room Temp | To be determined | Potential for various photoproducts |

| Thermal | 80 °C | N/A | Very Slow | None expected |

Note: The rates are qualitative estimations. Actual degradation rates should be determined experimentally.

Reaction Mechanisms and Pathways

The degradation of benzyl pentyl ether under acidic conditions follows a well-established mechanistic pathway.

Acid-Catalyzed Cleavage (SN1 Mechanism)

The dominant pathway for the acid-catalyzed cleavage of benzyl pentyl ether is the SN1 mechanism, which is initiated by the protonation of the ether oxygen.

References

Benzyl pentyl ether safety data sheet and handling precautions.

This technical guide provides an in-depth overview of the known properties and inferred safety precautions for benzyl pentyl ether. It is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

While comprehensive hazard data for benzyl pentyl ether is limited, its physical properties have been documented. The following table summarizes these properties and provides data for related compounds for comparison.

| Property | Benzyl Pentyl Ether | Benzyl Isoamyl Ether (Isomer) | Dibenzyl Ether | Benzyl Ethyl Ether |

| CAS Number | 6382-14-5[1] | 122-73-6[2][3] | 103-50-4[4][5] | 539-30-0[6] |

| Molecular Formula | C₁₂H₁₈O[7] | C₁₂H₁₈O[2][3] | C₁₄H₁₄O[5] | C₉H₁₂O[6] |

| Molecular Weight | 178.27 g/mol | 178.27 g/mol [3] | 198.26 g/mol [5] | 136.19 g/mol [6] |

| Boiling Point | 116-117 °C @ 17 Torr | 236 °C[3] | 298 °C[4][8] | Not Available |

| Melting Point | -61 °C[9] | Not Available | 1.5 - 3.5 °C[4][8] | Not Available |

| Density | 0.910 - 0.915 g/cm³[9] | 0.91 g/cm³[3] | 1.043 g/mL[8] | Not Available |

| Flash Point | 97.7 °C[10] | 110 °C[3] | 135 °C[8] | Not Available |

| Refractive Index | 1.485 - 1.488[10][9] | 1.482 - 1.484[3] | Not Available | Not Available |

| Water Solubility | Insoluble (predicted) | Practically insoluble[3] | Insoluble[8] | Not Available |

Hazard Identification and Precautionary Measures

Based on data from analogous benzyl ethers, benzyl pentyl ether should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[6][11]

GHS Hazard Classifications (Inferred from Analogues):

-

Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3)[6][11]

-

Acute Toxicity, Oral (Category 4)[6]

Precautionary Statements (Inferred):

-

P264: Wash skin thoroughly after handling.[12]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk. The following workflow outlines the recommended procedures.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6] Eyewash stations and safety showers must be readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[6]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be required. If vapors or mists are generated, use a NIOSH-approved respirator.[6]

Incompatible Materials:

Avoid contact with strong oxidizing agents and strong acids.[3][8]

Emergency Procedures and First Aid

A clear and logical response to emergencies is critical. The following diagram outlines the necessary steps for various incidents.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[11][14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation or a rash occurs, get medical advice.[12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[14][15]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[14]

-

Specific Hazards: The substance is combustible.[14] Heating may lead to the rupture of containers. Upon combustion, it may emit irritating or toxic fumes, including carbon monoxide and carbon dioxide.[8][14]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11][14]

Toxicological and Ecological Information

Toxicology:

-

Acute Toxicity: No specific data is available for benzyl pentyl ether. Analogues are considered harmful if swallowed, inhaled, or absorbed through the skin.[6]

-

Carcinogenicity: No components of similar compounds are listed as probable, possible, or confirmed human carcinogens by IARC or NTP.[4][15]

Ecology:

-

Toxicity: Data for analogous compounds suggest that benzyl ethers are very toxic to aquatic life, with long-lasting effects.[4][5]

-

Persistence and Degradability: No specific data is available.

-

Environmental Fate: Avoid release into the environment. Spills should be prevented from entering drains or waterways.[5][14]

This guide serves as a foundational resource for the safe handling of benzyl pentyl ether. All laboratory personnel must supplement this information with a thorough risk assessment and adhere to all institutional and regulatory safety standards.

References

- 1. benzyl pentyl ether | 6382-14-5 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. BENZYL ISOAMYL ETHER | 122-73-6 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. benzyl pentyl ether [stenutz.eu]

- 10. Page loading... [guidechem.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. BENZYL PHENYL ETHER - Safety Data Sheet [chemicalbook.com]

Benzyl Pentyl Ether: A Technical Guide to Commercial Availability, Synthesis, and Procurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and synthesis of benzyl pentyl ether (CAS No. 6382-14-5). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require this chemical for their work.

Commercial Availability and Suppliers

Benzyl pentyl ether is a specialty chemical with limited commercial availability from major chemical suppliers. Research indicates that it is primarily available from a small number of manufacturers and distributors, often on a made-to-order basis.

Supplier Data

Below is a summary of available supplier information for benzyl pentyl ether. It is important to note that pricing and lead times should be confirmed directly with the supplier, as the listed information may be subject to change.

| Supplier | Location | Purity | Available Quantities | Contact Information | Notes |

| Hangzhou ZeErRui Chemical Co., Ltd.[1] | Hangzhou, China | 99%[1] | 1 kg to 1000 Metric Ton/Month[1] | Tel: +86-571-82512721[1] | Listed on multiple chemical marketplaces. Pricing and availability require direct inquiry. |

| Dayang Chem (Hangzhou) Co., Ltd.[2] | Hangzhou, China | 99%[2] | 200kg/bag[2] | Tel: +86-571-87759611[2] | Listed on Guidechem with a placeholder price, direct inquiry is necessary.[2] |

Disclaimer: The information in this table is based on publicly available data and may not be exhaustive. It is recommended to conduct a thorough supplier verification process before procurement.

The scarcity of off-the-shelf suppliers suggests that for significant quantities or stringent purity requirements, custom synthesis may be a more viable option.

Synthesis of Benzyl Pentyl Ether

The most common and straightforward method for the synthesis of benzyl pentyl ether is the Williamson ether synthesis.[3][4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction.[3][4][5][6][7]

Signaling Pathway for Williamson Ether Synthesis

The following diagram illustrates the reaction mechanism for the Williamson ether synthesis of benzyl pentyl ether.

Williamson Ether Synthesis of Benzyl Pentyl Ether

Experimental Protocol: Williamson Ether Synthesis of Benzyl Pentyl Ether

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Pentan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF or DMF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pentan-1-ol (1.0 equivalent) in the anhydrous solvent to the sodium hydride suspension via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

Cool the resulting sodium pentoxide solution back to 0 °C.

-

Slowly add benzyl bromide (1.1 equivalents) to the solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Procurement Workflow

For specialty chemicals like benzyl pentyl ether, a structured procurement workflow is essential to ensure timely delivery and quality compliance.

Experimental Workflow for Chemical Procurement

The following diagram outlines a typical workflow for procuring a specialty chemical.

Procurement Workflow for a Specialty Chemical

By following a systematic approach to sourcing and synthesis, researchers and drug development professionals can effectively obtain benzyl pentyl ether for their critical applications.

References

- 1. benzyl pentyl ether, CasNo.6382-14-5 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocol for the synthesis of benzyl pentyl ether from benzyl alcohol.

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of benzyl pentyl ether from benzyl alcohol. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2][3] An alternative method utilizing phase-transfer catalysis is also discussed, offering potential advantages in terms of reaction conditions and efficiency.[4][5][6][7]

Introduction

Benzyl ethers are common structural motifs in organic chemistry and are frequently used as protecting groups for alcohols in the synthesis of complex molecules.[8] The Williamson ether synthesis provides a straightforward and reliable method for their preparation, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] This protocol details the synthesis of benzyl pentyl ether, a representative example of this class of compounds.

Reaction Principle

The synthesis of benzyl pentyl ether via the Williamson ether synthesis proceeds in two main steps:

-

Deprotonation: Benzyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium benzyloxide. This alkoxide is a potent nucleophile.[9]

-

Nucleophilic Substitution (SN2): The sodium benzyloxide then undergoes a nucleophilic substitution reaction with a pentyl halide (e.g., 1-bromopentane). The benzyloxide ion attacks the electrophilic carbon of the pentyl halide, displacing the halide ion and forming the ether linkage.[2][3]

Experimental Protocols

Two primary protocols are presented for the synthesis of benzyl pentyl ether.

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol is a standard and effective method for the synthesis of benzyl pentyl ether.

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopentane

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF (10 volumes).

-

Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete formation of the sodium benzyloxide.[9]

-

Nucleophilic Substitution: Still at 0 °C, add 1-bromopentane (1.1 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 2 volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity).[10][11] The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield pure benzyl pentyl ether.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method avoids the use of sodium hydride and can be performed under less stringent anhydrous conditions.

Materials:

-

Benzyl alcohol

-

1-Bromopentane

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add benzyl alcohol (1.0 eq), 1-bromopentane (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

-

Reaction: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at 70-80 °C for 6-8 hours.[12]

-

Work-up: Cool the reaction to room temperature and add water.

-

Extraction: Extract the product with toluene or dichloromethane.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of benzyl pentyl ether.

| Parameter | Protocol 1 (NaH) | Protocol 2 (PTC) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous THF or DMF | Toluene or Dichloromethane/Water |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | 0 °C to Reflux | 70-80 °C |

| Reaction Time | 5-8 hours | 6-8 hours |

| Typical Yield | High | Good to High |

Characterization of Benzyl Pentyl Ether

The structure of the synthesized benzyl pentyl ether can be confirmed by spectroscopic methods.

-

1H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the oxygen (around δ 4.5 ppm), a triplet for the methylene protons of the pentyl group adjacent to the oxygen (-O-CH₂-) (around δ 3.4-3.6 ppm), multiplets for the other methylene groups of the pentyl chain, and a triplet for the terminal methyl group.[13]

-

13C NMR (CDCl₃): The carbon NMR spectrum should display signals for the aromatic carbons, the benzylic carbon (around δ 70-75 ppm), the carbon of the pentyl group attached to the oxygen (around δ 70-75 ppm), and the aliphatic carbons of the pentyl chain.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C-O stretching vibration for the ether linkage in the range of 1050-1150 cm⁻¹.[13] Additional peaks corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring will also be present.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflows for the synthesis of benzyl pentyl ether.

Caption: SN2 mechanism for the synthesis of benzyl pentyl ether.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. biomedres.us [biomedres.us]

- 8. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes and Protocols for Benzyl Pentyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl pentyl ether is a high-boiling point, acyclic ether that holds potential as a versatile solvent for a variety of organic reactions. Its chemical stability, moderate polarity, and high boiling point make it a suitable medium for reactions requiring elevated temperatures. This document provides detailed application notes, including physical and chemical properties, safety information, and protocols for its synthesis and potential use as a reaction solvent. While direct literature precedents for benzyl pentyl ether as a primary solvent are limited, its properties, by analogy to other high-boiling ethers like dibenzyl ether and diglyme, suggest its utility in nucleophilic substitution and organometallic reactions.

Physical and Chemical Properties

Benzyl pentyl ether and its analogs are characterized by their high boiling points and low water solubility, making them suitable for reactions where anhydrous conditions are necessary and for facilitating product separation through aqueous workup.

| Property | Benzyl Pentyl Ether | Benzyl Butyl Ether | Dibenzyl Ether |

| CAS Number | 6382-14-5 | 588-67-0 | 103-50-4 |

| Molecular Formula | C₁₂H₁₈O | C₁₁H₁₆O | C₁₄H₁₄O |

| Molecular Weight | 178.27 g/mol | 164.24 g/mol | 198.26 g/mol |

| Boiling Point | 116-117 °C @ 17 Torr[1] | 220-224 °C | 298 °C[2] |

| Melting Point | -61 °C | N/A | 1.5 - 3.5 °C[2] |

| Density | 0.9142 g/cm³ @ 20 °C[1] | 0.92 g/cm³ | 1.043 g/cm³ |

| Solubility in Water | Insoluble | Insoluble | Practically insoluble |

Safety and Handling

| Hazard | Precautionary Statement |

| Skin Contact | May cause skin irritation.[3] Wear protective gloves (e.g., nitrile or butyl rubber). In case of contact, wash with soap and water. |

| Eye Contact | May cause serious eye irritation.[3] Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Inhalation | May cause respiratory irritation.[3] Use in a well-ventilated area or with a fume hood. |

| Ingestion | May be harmful if swallowed. Do not ingest. |

| Flammability | Combustible. Keep away from open flames and high temperatures. |

Synthesis of Benzyl Pentyl Ether (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable and straightforward method for the preparation of benzyl pentyl ether from readily available starting materials.[4] This reaction proceeds via an S\N2 mechanism.

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of benzyl pentyl ether.

Experimental Protocol: Synthesis of Benzyl Pentyl Ether

Materials:

-

1-Pentanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: To the flask, add sodium hydride (1.0 eq) suspended in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1-pentanol (1.0 eq) dropwise to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the resulting sodium pentoxide solution back to 0 °C. Add benzyl bromide (1.0 eq) dropwise via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure benzyl pentyl ether.

Application as a Solvent: Nucleophilic Substitution (Representative Protocol)

The high boiling point and stability of benzyl pentyl ether make it a potentially suitable solvent for nucleophilic substitution reactions that require elevated temperatures to proceed at a reasonable rate. The following is a representative protocol for an S\N2 reaction.

General Workflow for a High-Temperature Nucleophilic Substitution

Caption: General workflow for a high-temperature reaction.

Experimental Protocol: S\N2 Reaction of 1-Bromooctane with Sodium Azide

Materials:

-

1-Bromooctane

-

Sodium azide (NaN₃)

-

Benzyl pentyl ether (as solvent)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, thermometer.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromooctane (1.0 eq) and sodium azide (1.5 eq).

-

Solvent Addition: Add a sufficient volume of benzyl pentyl ether to fully dissolve the starting materials upon heating.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The benzyl pentyl ether can be recovered by distillation if desired.

-

Purify the crude 1-azidooctane by column chromatography on silica gel.

Potential Advantages and Considerations

-

High Boiling Point: Allows for a wide range of reaction temperatures without the need for a sealed reaction vessel.

-

Chemical Inertness: Generally unreactive towards many common reagents, including strong bases and nucleophiles.

-

Aprotic Nature: Suitable for reactions involving organometallic reagents and other moisture-sensitive compounds.

-

Recovery and Recycling: Its high boiling point facilitates its separation from lower-boiling products and allows for potential recovery and reuse.

-

Limited Data: The lack of extensive literature and safety data necessitates careful handling and small-scale trials before large-scale use.

Conclusion

Benzyl pentyl ether presents itself as a promising, yet underexplored, high-boiling point solvent for organic synthesis. Its physical and chemical properties are comparable to other established high-temperature ether solvents. The provided protocols for its synthesis and a representative application in a nucleophilic substitution reaction serve as a starting point for its evaluation in various chemical transformations. Further research into its applications and a more thorough toxicological assessment will be beneficial for its broader adoption in the scientific community.

References

Application of Benzyl Pentyl Ether in the Fragrance and Flavor Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl pentyl ether, also known as amyl benzyl ether, is an aromatic ether that possesses potential applications in the fragrance and flavor industry. Its chemical structure, consisting of a benzyl group attached to a pentyl group via an ether linkage, suggests a nuanced organoleptic profile that can be leveraged in various consumer products. This document provides detailed application notes and experimental protocols for the evaluation and utilization of benzyl pentyl ether in fragrance and flavor formulations. While specific data for benzyl pentyl ether is limited, information from structurally related benzyl ethers provides valuable insights into its potential characteristics and applications.

Organoleptic Profile

The scent and taste characteristics of benzyl pentyl ether are anticipated to be influenced by both the benzyl and the pentyl moieties. Based on related compounds, the following profile can be expected:

-

Fragrance Profile: A complex aroma with fruity, floral, and slightly green nuances. Benzyl isoamyl ether, a closely related compound, is described as having fresh, fruity-floral notes and is used to add vibrancy and complexity to perfumes, colognes, and a variety of scented personal care products like lotions, creams, and hair care items.[1] It is likely that benzyl pentyl ether shares a similar profile, potentially with a slightly deeper, less volatile character due to the straight-chain pentyl group.

-

Flavor Profile: In trace amounts, benzyl pentyl ether may impart fruity or citrusy notes.[1] Its use in flavor formulations is expected to be limited to applications such as beverages and confectionery. The group of benzyl derivatives has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is generally recognized as safe (GRAS) for use as flavoring ingredients, suggesting a favorable safety profile for such applications.[2]

Physicochemical Properties